molecular formula C17H22N4O2 B2990817 tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1365937-25-2

tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2990817
CAS No.: 1365937-25-2
M. Wt: 314.389
InChI Key: LVMVFEYNINGLBE-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
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Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.

    • Helps in the development of catalysts and ligands for various reactions.

  • Biology

    • Plays a role in studying enzyme inhibitors, given its interaction with biological targets.

    • Useful in the design of bioactive compounds for research in cellular processes.

  • Medicine

    • Investigation of its pharmacological properties for potential therapeutic use.

  • Industry

    • Employed in the production of specialized polymers and materials.

    • Utility in the synthesis of fine chemicals for various industrial applications.

Mechanism of Action

  • The compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity.

  • Mechanistic studies show that its binding affinity to targets is influenced by its unique structure, particularly the quinazoline and pyrrolidine moieties.

  • Pathways involved include enzyme inhibition, receptor modulation, and interference with cellular signaling processes.

Unique Characteristics

  • tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate stands out due to its dual functional groups, quinazoline, and pyrrolidine, which offer versatile chemical reactivity.

  • Compared to other quinazoline or pyrrolidine derivatives, this compound's structure allows for more diverse chemical transformations and interactions.

Similar Compounds

  • Quinazolin-4-yl derivatives: These share a common quinazoline core but differ in their side chains.

  • Pyrrolidine-based compounds: Compounds like pyrrolidinyl carbamates, which differ mainly in their substituents and functional groups.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-quinazolin-4-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-12-8-9-21(10-12)15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,20,22)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMVFEYNINGLBE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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